molecular formula C28H35N3O2 B11226782 2'-Cyclohexyl-1'-oxo-N-[2-(pyridin-4-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-Cyclohexyl-1'-oxo-N-[2-(pyridin-4-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11226782
M. Wt: 445.6 g/mol
InChI Key: QUJPPQMJCKVNHY-UHFFFAOYSA-N
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Description

2’-Cyclohexyl-1’-oxo-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound characterized by its unique spiro structure. This compound features a cyclohexane ring fused to an isoquinoline moiety, with additional functional groups including a pyridine ring and a carboxamide group. The presence of these diverse functional groups makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyclohexyl-1’-oxo-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, which involves the formation of a spiro linkage between the isoquinoline and cyclohexane rings.

    Functional Group Introduction: The pyridine ring and carboxamide group are introduced through subsequent substitution and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2’-Cyclohexyl-1’-oxo-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the cyclohexane ring or the isoquinoline moiety using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyridine compounds.

Scientific Research Applications

2’-Cyclohexyl-1’-oxo-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2’-Cyclohexyl-1’-oxo-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-1-oxo-N-[2-(pyridin-3-yl)ethyl]-2,4-dihydro-1H-spiro[cyclohexane-1,3’-isoquinoline]-4-carboxamide
  • 2-Cyclohexyl-1-oxo-N-[2-(pyridin-2-yl)ethyl]-2,4-dihydro-1H-spiro[cyclohexane-1,3’-isoquinoline]-4-carboxamide

Uniqueness

The uniqueness of 2’-Cyclohexyl-1’-oxo-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its specific spiro structure and the position of the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H35N3O2

Molecular Weight

445.6 g/mol

IUPAC Name

2-cyclohexyl-1-oxo-N-(2-pyridin-4-ylethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C28H35N3O2/c32-26(30-20-15-21-13-18-29-19-14-21)25-23-11-5-6-12-24(23)27(33)31(22-9-3-1-4-10-22)28(25)16-7-2-8-17-28/h5-6,11-14,18-19,22,25H,1-4,7-10,15-17,20H2,(H,30,32)

InChI Key

QUJPPQMJCKVNHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCCC4)C(=O)NCCC5=CC=NC=C5

Origin of Product

United States

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